N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide
Description
N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide is a benzimidazole-derived compound featuring a nitro-substituted benzamide moiety. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors . The 4-nitrobenzamide group contributes electron-withdrawing properties, which may enhance binding affinity in certain pharmacological contexts.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11(2)16(17-19-14-5-3-4-6-15(14)20-17)21-18(23)12-7-9-13(10-8-12)22(24)25/h3-11,16H,1-2H3,(H,19,20)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPHNVWXKGDWPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by nitration and amidation reactions. The general synthetic pathway includes:
Condensation Reaction: The initial step involves the condensation of o-phenylenediamine with an aldehyde or ketone to form the benzimidazole core.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzimidazole, including N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide, exhibit significant antimicrobial activity. In a study evaluating the antimicrobial efficacy of benzimidazole derivatives, various compounds demonstrated potent effects against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 1.27 µM against Bacillus subtilis and Candida albicans .
Anticancer Activity
The anticancer potential of benzimidazole derivatives is notable, with several studies reporting their effectiveness against various cancer cell lines. The compound this compound has been evaluated for its cytotoxicity against human colorectal carcinoma cells (HCT116). In comparative studies, certain derivatives exhibited IC50 values lower than that of 5-Fluorouracil (5-FU), a standard chemotherapeutic agent, indicating their potential as anticancer agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
- Nitro Substitution : The introduction of the nitro group at the para position of the benzamide moiety enhances biological activity.
- Final Coupling Reaction : The final product is obtained through coupling reactions that link the benzimidazole with the nitrobenzamide.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Pharmacological Significance
The pharmacological significance of this compound extends beyond its antimicrobial and anticancer properties:
Angiotensin-II Antagonism
Benzimidazole derivatives have been explored for their role as angiotensin-II antagonists, which are crucial in managing hypertension and related cardiovascular diseases. The structural similarities between these compounds and known antihypertensive agents suggest potential therapeutic applications in cardiovascular health .
Antiparasitic Activity
Emerging research highlights the antiparasitic properties of benzimidazole derivatives, indicating their effectiveness against various parasitic infections. This opens avenues for developing treatments for diseases caused by parasites such as Trichinella spiralis .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| This compound | Antimicrobial | Bacillus subtilis | 1.27 µM |
| This compound | Anticancer | HCT116 (human colorectal carcinoma) | < 5.85 µM |
| Benzimidazole Derivative | Antihypertensive | Angiotensin-II receptor | - |
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects . For example, benzimidazole derivatives have been shown to inhibit tubulin polymerization, leading to antiparasitic and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison based on substituent variations, synthesis pathways, and reported biological effects.
Substituent Variations and Physicochemical Properties
Key Observations :
- The 4-nitro group in the target compound distinguishes it from halogenated (e.g., 2,4-dichloro) or heterocyclic (e.g., tetrazol) analogs. This group may enhance electron-deficient character, influencing π-π stacking or charge-transfer interactions in biological systems .
Biological Activity
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 1H-benzimidazole derivatives with appropriate alkyl and acyl groups. The general synthetic pathway includes:
- Formation of the Benzimidazole Core : The initial step involves synthesizing the benzimidazole framework, which can be achieved through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives.
- Alkylation : The introduction of the 2-methylpropyl group is performed using alkylation techniques, often employing alkyl halides in the presence of bases.
- Nitro Group Introduction : The final step involves the introduction of a nitro group at the para position of the benzamide moiety, typically achieved through nitration reactions using nitric acid.
Antiparasitic Properties
Research indicates that compounds related to benzimidazoles exhibit significant antiparasitic activity. For instance, a study highlighted the effectiveness of benzimidazole derivatives against various parasites, suggesting that modifications to the benzimidazole structure can enhance activity against specific targets such as Trypanosoma and Leishmania species .
Anticancer Activity
This compound has been investigated for its anticancer properties. It is believed to act as a kinesin spindle protein (KSP) inhibitor, which is crucial for cancer cell division. Inhibition of KSP can lead to cell cycle arrest and apoptosis in cancer cells .
A comparative study demonstrated that this compound exhibited a dose-dependent reduction in cell viability in various cancer cell lines, indicating its potential as a therapeutic agent .
Case Study 1: Antiparasitic Efficacy
In a recent study, this compound was tested against Leishmania donovani. The results showed a significant decrease in parasite load in treated groups compared to controls, with IC50 values indicating potent activity .
Case Study 2: Cytotoxicity Against Cancer Cells
Another research highlighted the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cytochrome c release and activation of caspases .
Summary of Biological Activities
Q & A
Basic Research Question
- NMR : 1H and 13C NMR (CDCl3 or DMSO-d6) confirm proton environments and carbon backbone. For example, reports distinct aromatic proton signals at δ 7.74 ppm (d, J = 8.7 Hz) and benzimidazole NH signals at δ 10–12 ppm .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z ~388–400 for similar compounds) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
How does the nitro group at the 4-position influence the compound’s electronic properties and binding affinity in target interactions?
Advanced Research Question
The nitro group acts as a strong electron-withdrawing moiety:
- Electrostatic Effects : Enhances hydrogen-bonding capacity with biological targets (e.g., enzymes or receptors). notes that nitro groups in similar benzamides increase binding specificity to hydrophobic pockets .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces. Molecular docking (AutoDock Vina) can predict interactions, as demonstrated in for benzimidazole derivatives .
- Comparative Studies : Synthesize analogs with substituents like -Cl or -OCH3 to evaluate nitro’s role in vitro .
What strategies mitigate side reactions during the acylation step of this compound’s synthesis?
Advanced Research Question
- Activating Agents : Use EDCI/DMAP instead of DCC to reduce racemization .
- Temperature Control : Maintain reactions at 0–5°C during acyl chloride formation to prevent decomposition.
- Solvent Optimization : Anhydrous DMF minimizes hydrolysis of the acyl intermediate. reports 75% yield improvement under rigorously dry conditions .
How can researchers reconcile contradictory biological activity data across studies involving this compound?
Advanced Research Question
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Use tools like PRISMA to systematically compare data. highlights variability in germination assays for benzimidazole derivatives due to species-specific responses .
- Dose-Response Curves : Validate IC50 values across multiple replicates. For example, notes that structural analogs show ±20% variability in EC50 under identical conditions .
What are the best practices for evaluating the compound’s stability under physiological conditions?
Basic Research Question
- pH Stability : Incubate in buffers (pH 2–8) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Plasma Stability : Use human plasma at 37°C with LC-MS/MS to quantify intact compound over time. recommends 10% DMSO as a stabilizer for hydrophobic analogs .
- Light Sensitivity : Store solutions in amber vials; nitro groups are prone to photodegradation .
How can computational methods guide the design of derivatives with enhanced pharmacological profiles?
Advanced Research Question
- QSAR Modeling : Use MOE or Schrödinger to correlate structural features (e.g., logP, polar surface area) with activity. applied QSAR to optimize benzimidazole-based inhibitors .
- ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity. For example, nitro groups may reduce metabolic stability, prompting substitution with bioisosteres like -CF3 .
What crystallographic challenges arise when determining the structure of this compound, and how are they addressed?
Advanced Research Question
- Crystal Growth : Use vapor diffusion (e.g., hexane/dichloromethane) to obtain diffraction-quality crystals. achieved 0.8 Å resolution for a benzimidazole-carboxamide using this method .
- Heavy Atom Inclusion : Soak crystals in KI solution to enhance anomalous scattering, aiding phase determination via SHELXD .
- Disorder Handling : Apply ISOR and DELU restraints in SHELXL to model flexible side chains .
How do solvent polarity and temperature impact the compound’s solubility during formulation for in vivo studies?
Basic Research Question
- Solvent Screening : Test DMSO, PEG-400, and cyclodextrin-based solutions. used 10% DMSO in saline for in vivo delivery of a structurally related compound .
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify melting points and phase transitions. For nitrobenzamides, solubility often decreases above 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
